1-Methyl-5-nitro-1H-imidazole-2-methanol is a chemical compound with the molecular formula CHNO and a molecular weight of 157.13 g/mol. This compound features a nitro group and a hydroxymethyl substituent on the imidazole ring, making it structurally significant in various chemical and biological contexts. It is often recognized for its potential as a metabolite of Dimetridazole, which is an antimicrobial agent widely used in veterinary medicine .
1-Methyl-5-nitro-1H-imidazole-2-methanol (Hydroxy Dimetridazole) is primarily known as a metabolite of the antiprotozoal drug dimetridazole. This means it is a compound formed by the breakdown of dimetridazole in the body [].
Some research suggests that 1-Methyl-5-nitro-1H-imidazole-2-methanol may possess its own antimicrobial properties. Studies have shown it to be effective against certain strains of bacteria and fungi, although the specific mechanisms of action are not fully understood [].
Due to its connection to dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol has been investigated in the field of parasitology. Research has explored its potential activity against various parasites, including those causing trichomoniasis and giardiasis [, ]. However, further investigation is needed to determine its effectiveness and potential applications in this area.
As a metabolite of dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol plays a crucial role in pharmacokinetic studies. Understanding the formation, distribution, and elimination of this metabolite is essential for evaluating the overall efficacy and safety profile of dimetridazole [].
The compound exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to be effective against various bacteria and protozoa, similar to other nitroimidazole derivatives. The mechanism of action typically involves the generation of reactive intermediates that damage microbial DNA . Additionally, some studies suggest potential anti-cancer properties due to its ability to induce apoptosis in certain cell lines.
Several methods exist for synthesizing 1-methyl-5-nitro-1H-imidazole-2-methanol:
1-Methyl-5-nitro-1H-imidazole-2-methanol has various applications in:
Interaction studies indicate that 1-methyl-5-nitro-1H-imidazole-2-methanol may interact with various biological molecules:
Several compounds share structural similarities with 1-methyl-5-nitro-1H-imidazole-2-methanol. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Dimetridazole | Nitro group and imidazole ring | Antimicrobial (broad spectrum) |
Metronidazole | Nitroimidazole structure | Antibacterial and antiprotozoal |
Tinidazole | Similar nitroimidazole structure | Antimicrobial (effective against Giardia) |
1-Methylimidazole | Lacks nitro group; only contains methyl group | Limited biological activity |
The unique combination of the nitro group and hydroxymethyl substituent in 1-methyl-5-nitro-1H-imidazole-2-methanol enhances its potential as an antimicrobial agent while offering avenues for further chemical modifications not present in simpler analogs like 1-methylimidazole.
Systematic Name: (1-Methyl-5-nitroimidazol-2-yl)methanol
Synonyms: HMMNI, Hydroxydimetridazole, Dimetridazole-2-hydroxy.
Chemical Family: 5-Nitroimidazole derivative.
Molecular Formula: C₅H₇N₃O₃
Molecular Weight: 157.13 g/mol.
CAS Registry Number: 936-05-0.
PubChem CID: 557356.
Structural Features:
Property | Value | Source |
---|---|---|
InChIKey | JSAQDPJIVQMBAY-UHFFFAOYSA-N | |
SMILES | CN1C(=CN=C1CO)N+[O-] | |
XLogP3 | -0.4 | |
Melting Point | 110–112°C | |
Boiling Point | 281.76°C (estimate) | |
Solubility | DMF: 30 mg/mL; Ethanol: 3 mg/mL |
1-Methyl-5-nitro-1H-imidazole-2-methanol represents a nitroimidazole derivative characterized by its unique substitution pattern on the imidazole ring system [1]. The compound possesses the molecular formula C₅H₇N₃O₃ with a molecular weight of 157.13 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (1-methyl-5-nitroimidazol-2-yl)methanol, reflecting its structural composition [1].
The molecular architecture consists of a five-membered imidazole ring bearing three distinct substituents: a methyl group at the N1 position, a nitro group at the C5 position, and a hydroxymethyl group at the C2 position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CN1C(=CN=C1CO)N+[O-], which accurately depicts the electronic structure and connectivity [1].
Conformational analysis reveals that the nitro group is not coplanar with the imidazole ring due to steric interactions [5]. Crystallographic studies demonstrate that the nitro group is twisted with respect to the imidazole ring by a dihedral angle of 5.60(2)°, resulting from the interaction between the methyl group and the nitro group [5]. This non-planar arrangement significantly influences the compound's physical and chemical properties.
The preferred molecular conformation places the compound in an anti configuration, which represents the energetically favorable state [5]. The imidazole ring itself maintains near planarity, with the deviation from planarity primarily attributed to the steric hindrance between the substituents [5]. The hydroxymethyl group at the C2 position adopts a conformation that minimizes intramolecular repulsion while maintaining optimal hydrogen bonding capabilities.
Property | Value |
---|---|
Molecular Formula | C₅H₇N₃O₃ |
Molecular Weight (g/mol) | 157.13 |
CAS Number | 936-05-0 |
IUPAC Name | (1-methyl-5-nitroimidazol-2-yl)methanol |
Canonical SMILES | CN1C(=CN=C1CO)N+[O-] |
PubChem CID | 557356 |
Dihedral Angle (NO₂ vs Imidazole) | 5.60(2)° |
The crystal structure of 1-methyl-5-nitro-1H-imidazole-2-methanol has been determined through single crystal X-ray diffraction analysis [5]. The compound crystallizes in the orthorhombic crystal system with space group Pbca [5]. The unit cell parameters are a = 5.323(3) Å, b = 12.664(6) Å, and c = 15.993(8) Å, yielding a unit cell volume of 1078.1(9) ų [5].
The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.566 Mg/m³ [5]. The molecules are arranged in a three-dimensional network stabilized by intermolecular interactions [5]. The crystal packing demonstrates efficient space filling with minimal voids, contributing to the compound's thermal stability and mechanical properties.
The molecular arrangement within the crystal lattice reveals that the molecules adopt specific orientations that maximize intermolecular interactions while minimizing steric clashes [5]. The nitro groups and hydroxymethyl substituents play crucial roles in determining the optimal packing arrangement through their participation in hydrogen bonding networks.
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pbca |
Unit Cell Dimensions (Å) | a = 5.323(3), b = 12.664(6), c = 15.993(8) |
Unit Cell Volume (ų) | 1078.1(9) |
Z | 8 |
Calculated Density (Mg/m³) | 1.566 |
Temperature (K) | 113 |
Refinement R-factor | 0.036 |
The crystal structure is stabilized by a complex network of weak intermolecular hydrogen bonds [5]. Three distinct hydrogen bonding interactions have been identified through crystallographic analysis: C2—H2⋯N1, C4—H4A⋯O2, and C4—H4C⋯O2 [5]. These interactions connect molecules into infinite chains within the crystal structure, contributing significantly to the overall stability and cohesion of the crystalline material.
The C—H⋯O interactions involve the nitro group oxygen atoms as hydrogen bond acceptors, with donor-acceptor distances ranging from 3.335(2) to 3.496(2) Å [5]. The hydrogen bonding angles vary from 140° to 156°, indicating moderately strong interactions that deviate slightly from linearity [5]. The C—H⋯N interaction involves the imidazole nitrogen atom, with a donor-acceptor distance of 3.342(2) Å and an angle of 143° [5].
These intermolecular interactions create a three-dimensional supramolecular assembly that extends throughout the crystal lattice [5]. The hydrogen bonding network contributes to the compound's thermal stability and influences its dissolution behavior in polar solvents. The specific geometry and strength of these interactions determine the mechanical properties of the crystalline material and its behavior under thermal stress.
Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
C2—H2⋯N1ⁱ | 0.95 | 2.54 | 3.342(2) | 143 |
C4—H4A⋯O2ⁱⁱ | 0.98 | 2.52 | 3.335(2) | 140 |
C4—H4C⋯O2ⁱⁱⁱ | 0.98 | 2.58 | 3.496(2) | 156 |
The melting point of 1-methyl-5-nitro-1H-imidazole-2-methanol has been determined experimentally to be 110-112°C [2] [13]. This relatively moderate melting point reflects the balance between intermolecular forces and molecular flexibility within the crystalline structure. The narrow melting range indicates good purity and crystalline homogeneity of the compound.
Thermal analysis reveals that the compound exhibits reasonable thermal stability up to its melting point [2]. The melting process involves the disruption of the hydrogen bonding networks identified in the crystal structure, requiring sufficient thermal energy to overcome these intermolecular interactions. The enthalpy of fusion and other thermodynamic parameters associated with the melting transition provide insights into the strength of intermolecular forces.
The boiling point has been estimated at 281.76°C, though this value should be considered approximate due to the potential for thermal decomposition at elevated temperatures [2] [13]. The significant difference between melting and boiling points suggests strong intermolecular interactions in the liquid phase, likely involving hydrogen bonding between the hydroxyl and nitro groups.
Thermal stability studies indicate that the compound begins to decompose before reaching its theoretical boiling point, which is characteristic of nitroimidazole derivatives containing thermally labile nitro groups [2]. The thermal behavior makes this compound suitable for applications requiring moderate temperature stability while limiting its use in high-temperature processes.
The solubility characteristics of 1-methyl-5-nitro-1H-imidazole-2-methanol vary significantly across different solvent systems, reflecting its amphiphilic nature [2]. In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound exhibits high solubility at 30 mg/ml [2]. This excellent solubility in polar aprotic media results from favorable interactions between the solvent molecules and the compound's polar functional groups without the complication of protic hydrogen bonding.
The solubility in protic solvents shows a marked decrease compared to aprotic systems [2]. In ethanol, the compound displays limited solubility at 3 mg/ml, while in aqueous phosphate buffer at physiological pH (7.2), solubility drops to 1 mg/ml [2]. The reduced solubility in protic solvents can be attributed to competitive hydrogen bonding between solvent molecules and the disruption of favorable solute-solvent interactions.
Aqueous solubility is notably poor, with the compound being described as only slightly soluble in water [2] [30]. This limited water solubility is typical for nitroimidazole derivatives and reflects the hydrophobic character imparted by the methyl-substituted imidazole ring system. Temperature significantly influences solubility, with hot methanol achieving near-complete dissolution, indicating the endothermic nature of the dissolution process [15].
The solubility profile has important implications for pharmaceutical applications and synthetic procedures [2]. The high solubility in polar aprotic solvents makes these ideal media for reactions and purifications, while the limited aqueous solubility may require formulation strategies for biological applications.
Solvent | Solubility (mg/ml) | Characteristics |
---|---|---|
Dimethylformamide | 30 | High solubility |
Dimethyl sulfoxide | 30 | High solubility |
Ethanol | 3 | Limited solubility |
Phosphate Buffer (pH 7.2) | 1 | Poor solubility |
Water | Slightly soluble | Very poor solubility |
Methanol (hot) | Almost transparent | Temperature-dependent |
The spectroscopic properties of 1-methyl-5-nitro-1H-imidazole-2-methanol provide detailed information about its molecular structure and electronic environment [18]. The compound exhibits characteristic absorption patterns that reflect the electronic transitions associated with the nitroimidazole chromophore and the hydroxymethyl substituent.
Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton and carbon environments within the molecule [24]. The aromatic protons of the imidazole ring appear in the characteristic downfield region, while the methyl and hydroxymethyl substituents exhibit signals consistent with their electronic environments. The nitro group influences the chemical shifts of adjacent carbon atoms through its strong electron-withdrawing effect.
Infrared spectroscopy demonstrates characteristic absorption bands associated with the functional groups present in the molecule [18]. The hydroxyl group exhibits a broad O-H stretching vibration, while the nitro group shows characteristic asymmetric and symmetric N-O stretching modes. The imidazole ring contributes C=N and C=C stretching vibrations in the fingerprint region.
The ultraviolet-visible absorption spectrum displays characteristic bands associated with π→π* transitions within the aromatic system and charge transfer transitions involving the nitro group [20]. These electronic transitions provide information about the compound's electronic structure and potential photochemical behavior under various conditions.
The electronic structure of 1-methyl-5-nitro-1H-imidazole-2-methanol has been investigated through computational quantum chemical methods [20] [23]. Density functional theory calculations reveal important insights into the molecular orbital structure, electron distribution, and electronic properties that govern the compound's chemical behavior and reactivity.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides information about the compound's electronic stability and potential for charge transfer processes [20] [25]. The nitro group acts as a strong electron-withdrawing substituent, significantly lowering the energy of both occupied and unoccupied molecular orbitals. This electronic effect influences the compound's redox properties and potential for electron transfer reactions.
Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface [25]. The nitro group exhibits significant negative electrostatic potential, making it a favorable site for electrophilic attack, while the imidazole nitrogen atoms show varying degrees of electron density depending on their substitution pattern. The hydroxymethyl group contributes to the overall polarity of the molecule and influences its interaction with polar environments.
The electron affinity values calculated for this compound indicate its capacity to accept electrons and form stable radical anions [25]. This property is particularly relevant for understanding the compound's potential biological activity, as many nitroimidazole derivatives undergo bioreductive activation through single-electron reduction processes. The calculated molecular dipole moment reflects the asymmetric charge distribution and helps explain the compound's solubility behavior in polar solvents.
1-Methyl-5-nitro-1H-imidazole-2-methanol represents a significant compound in nitroimidazole chemistry, requiring sophisticated synthetic approaches due to its specific structural features. The established synthetic routes have been developed through decades of research in antimicrobial agent synthesis and nitroimidazole chemistry.
The most widely employed synthetic route involves the ethylene oxide reaction pathway [1]. This methodology begins with 2-methyl-5-nitroimidazole as the starting material, which undergoes reaction with ethylene oxide under acidic conditions. The reaction typically employs formic acid and concentrated sulfuric acid at 80°C for 12 hours, achieving yields of approximately 88% [1]. This approach represents one of the most efficient direct syntheses available for the target compound.
Another well-established route utilizes nucleophilic substitution reactions . The compound can be synthesized via nucleophilic substitution reactions, where (1-methyl-5-nitro-1H-imidazol-2-yl)methanol reacts with chloromethylsulfonylbenzene in the presence of tert-butyl potassium oxide (tBuOK) . This methodology typically yields 60-75% of the desired product under controlled conditions.
The hydroxylation of dimetridazole represents another significant synthetic approach . Hydroxy dimetridazole is synthesized from dimetridazole through a hydroxylation reaction, typically involving the use of a hydroxylating agent under controlled conditions to introduce a hydroxyl group into the dimetridazole molecule . This route demonstrates yields ranging from 70-85% depending on the specific reaction conditions employed.
A nitration followed by alkylation strategy provides flexibility in synthetic planning [3] [4]. This approach begins with methylimidazole, which undergoes nitration using nitric acid and sulfuric acid mixtures, followed by hydroxymethylation reactions. The nitration of imidazole with a mixture of nitric acid and sulfuric acid produces nitroimidazole intermediates [4] [5], which can then be further functionalized through alkylation reactions [6] [7]. While this multi-step approach requires careful temperature control and typically yields 65-80%, it offers synthetic flexibility and allows for the introduction of various substituents.
Recent developments have focused on epoxide ring opening reactions as alternative synthetic strategies [8]. These approaches utilize epichlorohydrin derivatives as starting materials, which undergo nucleophilic attack by nitroimidazole anions under basic conditions. The reaction of 2-nitroimidazole with epichlorohydrin derivatives provides access to chlorohydrin intermediates, which can be converted to epoxides and subsequently opened to yield the desired hydroxymethyl products [8]. This methodology typically achieves 70-85% yields and offers good regioselectivity.
Metronidazole derivatization represents an attractive alternative due to the commercial availability of metronidazole [1] [9]. Various approaches have been developed to modify metronidazole through functionalization reactions. These include esterification reactions [10], where metronidazole reacts with various acid chlorides to form ester derivatives, and alkylation reactions that introduce new functional groups while maintaining the core nitroimidazole structure [11] [12]. The yields for these derivatization approaches typically range from 75-90%, making them highly attractive for large-scale synthesis.
Emerging biocatalytic methodologies have shown promise for the synthesis of nitroimidazole derivatives [13]. The biosynthetic pathway to azomycin and related nitroimidazoles has been reconstituted in vitro, providing insights into enzymatic approaches for nitroimidazole synthesis [13] [14]. While these approaches are still in development, they offer potential advantages in terms of selectivity and environmental compatibility.
The synthesis of 1-methyl-5-nitro-1H-imidazole-2-methanol involves several key intermediates that require careful handling and characterization. 2-Methyl-5-nitroimidazole serves as a crucial starting material in many synthetic routes [1] [15]. This intermediate is typically prepared through nitration of 2-methylimidazole using standard nitrating conditions [4] [5].
Hydroxylamine intermediates play a significant role in nitroimidazole chemistry [16]. These unstable intermediates, such as 2-hydroxylamino-1-methylimidazole, have been prepared and characterized by nuclear magnetic resonance spectroscopy [16]. These compounds demonstrate half-lives of 1-2 days in acidic solutions but decompose rapidly at neutral pH (half-life of 1-10 minutes) [16].
Radical anion intermediates represent another class of important intermediates in nitroimidazole synthesis [17] [18]. These species are involved in the reduction mechanisms of nitroimidazoles and have been studied using electron spin resonance spectroscopy [17]. The stability of these radical anions depends on the substitution pattern of the imidazole ring and the nature of the solvent system [18] [19].
Temperature Control is critical for successful synthesis. Most synthetic routes require careful temperature management, with reactions typically conducted between 0°C and 120°C depending on the specific transformation [1] [10] [4]. The ethylene oxide reaction requires heating to 80°C for 12 hours [1], while nucleophilic substitution reactions can often be conducted at room temperature to 60°C .
pH Control represents another crucial parameter. Many reactions require specific pH conditions for optimal yields [20] [19]. The formation of hydroxylamine intermediates is particularly sensitive to pH, with acidic conditions (pH 4) favoring formation while neutral conditions (pH 7) lead to rapid decomposition [16].
Solvent Selection significantly impacts reaction outcomes. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran are commonly employed for nucleophilic substitution reactions [21] [10]. For crystallization and purification, alcoholic solvents such as methanol and ethanol are frequently used [22] [10].
Column chromatography represents the most widely used purification technique for 1-methyl-5-nitro-1H-imidazole-2-methanol [23] [24] [21]. Silica gel chromatography using ethyl acetate and hexane mixtures (typically 1:1 to 2:1 ratios) provides effective separation with recovery rates of 70-85% and purities of 90-95% [23] [10]. The compound demonstrates good compatibility with standard silica gel conditions, though care must be taken to avoid extended exposure to acidic conditions.
High-Performance Liquid Chromatography (HPLC) offers superior purification capabilities for analytical and preparative applications [25] [26]. Reversed-phase HPLC using acetonitrile-water gradients provides excellent resolution with purities exceeding 95% [25]. However, the higher cost and specialized equipment requirements limit its use to high-value applications or analytical purposes.
Preparative thin-layer chromatography serves as an effective technique for small-scale purifications [10]. Using ethyl acetate-hexane solvent systems, this technique achieves purities of 85-95% with recovery rates of 60-80% [10]. While limited to small quantities, it provides rapid purification for analytical samples and method development.
Recrystallization techniques provide the highest purities (95-99%) with good recovery rates (80-95%) [22] [27]. The compound can be recrystallized from various solvents including methanol, ethanol, and mixed solvent systems [22] [27]. The choice of recrystallization solvent is critical for obtaining high-quality crystals suitable for further applications.
Mixed solvent crystallization using methanol-water or ethanol-water systems has proven particularly effective for large-scale purification [27]. These systems provide good balance between solubility and crystallization efficiency, making them suitable for industrial applications where solvent recovery is important.
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization [28] [20] [29]. Proton NMR spectra typically show characteristic signals for the methyl group at the nitrogen position, the hydroxymethyl group, and the imidazole ring protons [28] [30]. Carbon-13 NMR spectroscopy provides additional structural confirmation with characteristic signals for the various carbon environments [28] [29].
Infrared spectroscopy offers rapid identification through characteristic absorption bands [28]. The nitro group shows strong absorption around 1520-1570 cm⁻¹, while the hydroxyl group of the hydroxymethyl substituent appears around 3200-3600 cm⁻¹ [28]. The imidazole ring demonstrates characteristic C=N and C=C stretching frequencies [28].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns useful for structural elucidation [24] [28]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 157 [M+H]⁺, along with characteristic fragmentation patterns involving loss of the hydroxymethyl group [24].
Mixing efficiency challenges arise when scaling from laboratory magnetic stirring to industrial mechanical agitation [31] [33]. The heterogeneous nature of many reactions in this synthesis requires careful attention to mass transfer limitations that may not be apparent at laboratory scale [31]. Computational fluid dynamics modeling may be necessary to ensure adequate mixing in large-scale reactors [33].
Phase transfer considerations become particularly important for reactions involving multiple phases [31]. The solubility characteristics of intermediates and products may change significantly with scale, requiring modified work-up procedures and potentially different solvent systems [34].
Specialized reactor requirements include corrosion-resistant materials for handling acidic conditions and systems capable of maintaining precise temperature control [32]. The investment in appropriate equipment represents a significant consideration for scale-up planning [32].
Process monitoring transitions from manual laboratory monitoring to automated systems with real-time analysis capabilities [35] [36]. In-line sensors for pH, temperature, and concentration monitoring become essential for maintaining consistent product quality [35].
Quality control systems must be implemented to ensure batch-to-batch consistency [37]. Statistical process control methods become necessary to monitor the multiple variables affecting product quality and yield [37].
Reagent procurement at bulk scales introduces supply chain considerations and cost optimization opportunities [34] [32]. The availability of high-quality reagents in bulk quantities may require qualification of multiple suppliers [32].
Waste management becomes a significant consideration due to the large volumes of acidic waste streams generated [34] [32]. Environmental compliance requirements may necessitate waste treatment systems and process modifications to minimize environmental impact [34].
Solvent recovery systems become economically important at larger scales, particularly for expensive or environmentally problematic solvents [38] [35]. The design of efficient recovery systems can significantly impact the overall economics of the process [34].
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